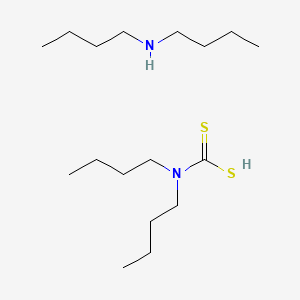

Dibutylammonium dibutyldithiocarbamate

Description

Contextualization of Dithiocarbamate (B8719985) Chemistry in Contemporary Research

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. Their chemistry has been a subject of extensive research for over a century, owing to their remarkable versatility as ligands that can form stable complexes with a vast array of metal ions. This chelating ability, stemming from the two sulfur donor atoms, makes them invaluable in numerous applications, including materials science, catalysis, and agriculture. chemsrc.comalfa-chemistry.com In contemporary research, dithiocarbamate complexes are particularly prominent as single-source precursors for the synthesis of nanoscale metal sulfides, materials with significant potential in electronics and energy storage. scispace.com The ease of their synthesis, typically from a secondary amine, carbon disulfide, and a base, further enhances their appeal in various scientific domains. chemsrc.com

Significance of Dibutylammonium Dibutyldithiocarbamate in Scientific Inquiry

This compound (CAS No. 2391-80-2) is the salt formed from the reaction of dibutylamine (B89481) with carbon disulfide, resulting in the dibutyldithiocarbamate anion and the dibutylammonium cation. While much of the research on dithiocarbamates focuses on their metal complexes, the study of their ammonium (B1175870) salts is crucial for understanding the fundamental properties and potential applications of the dithiocarbamate anion itself, prior to metal complexation. The significance of this particular compound lies in its potential as a precursor for the synthesis of various metal dibutyldithiocarbamate complexes. Furthermore, its physical and chemical properties, such as solubility and thermal stability, are of interest for its application in solution-based synthesis and as a potential stabilizer or capping agent in nanoparticle formation.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₇H₃₈N₂S₂ |

| Molecular Weight | 334.63 g/mol |

| CAS Number | 2391-80-2 |

| Appearance | Not explicitly documented in readily available literature, but related ammonium dithiocarbamates are often crystalline solids. |

| Solubility | Expected to be soluble in organic solvents. |

Note: Detailed experimental data for this specific compound is limited in publicly accessible literature. The properties are based on its chemical structure and data for analogous compounds.

Scope and Research Trajectories Pertaining to the Compound

The research trajectories for this compound are primarily directed towards its utility as a synthetic precursor and its role in materials science. Key areas of investigation include:

Synthesis of Metal Dibutyldithiocarbamate Complexes: This compound serves as a convenient source of the dibutyldithiocarbamate ligand for the synthesis of a wide range of metal complexes. The properties of these resulting metal complexes can be tuned by varying the metal center, which in turn dictates their application, for instance, in catalysis or as precursors for specific metal sulfide (B99878) nanomaterials.

Nanoparticle Synthesis: A significant research avenue is the use of dithiocarbamate salts in the synthesis of nanoparticles. While metal dithiocarbamates are often used as single-source precursors, ammonium salts like this compound could potentially be used in multi-source precursor systems, providing the sulfur source and acting as a capping agent to control the size and morphology of the resulting nanoparticles.

Fundamental Chemical Studies: Further research is needed to fully characterize the physicochemical properties of this compound. This includes detailed spectroscopic analysis (NMR, IR, etc.), determination of its crystal structure, and investigation of its thermal decomposition pathways. A deeper understanding of these fundamental properties will enable more precise control over its application in chemical synthesis and materials science.

While the body of research focusing solely on this compound is still developing, its position within the well-established and versatile field of dithiocarbamate chemistry ensures its continued relevance and potential for future discoveries in advanced chemical research.

Structure

2D Structure

Properties

CAS No. |

2391-80-2 |

|---|---|

Molecular Formula |

C9H19NS2.C8H19N C17H38N2S2 |

Molecular Weight |

334.6 g/mol |

IUPAC Name |

N-butylbutan-1-amine;dibutylcarbamodithioic acid |

InChI |

InChI=1S/C9H19NS2.C8H19N/c1-3-5-7-10(9(11)12)8-6-4-2;1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3,(H,11,12);9H,3-8H2,1-2H3 |

InChI Key |

YPQOCKOIFRNBQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCCC.CCCCN(CCCC)C(=S)S |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Elucidation for Dibutylammonium Dibutyldithiocarbamate

Foundational Synthetic Methodologies

The traditional and most straightforward methods for synthesizing Dibutylammonium dibutyldithiocarbamate form the basis of its production. These methodologies are characterized by their directness and reliance on readily available precursors.

Reaction of Dibutylamine (B89481) with Carbon Disulfide

The reaction can be represented as follows:

2 (CH₃CH₂CH₂CH₂)₂NH + CS₂ → [(CH₃CH₂CH₂CH₂)₂NH₂]⁺[(CH₃CH₂CH₂CH₂)₂NCS₂]⁻

This method is efficient and forms the basis for many of the more complex synthetic strategies.

Influence of Basic Catalysts and Co-reactants on Product Formation

The formation of dithiocarbamates is often facilitated by the presence of a base. While the reaction between a secondary amine and carbon disulfide can proceed without a catalyst, the inclusion of a basic catalyst can significantly enhance the reaction rate and yield. The base assists in the deprotonation of the intermediate dithiocarbamic acid, shifting the equilibrium towards the formation of the dithiocarbamate (B8719985) salt.

In the synthesis of sodium dibutyldithiocarbamate, a closely related salt, sodium hydroxide (B78521) is commonly used. rsc.org The hydroxide ion acts as a strong base, readily abstracting the proton from the dithiocarbamic acid intermediate to form water and the sodium salt of dibutyldithiocarbamic acid. rsc.org

The general reaction in the presence of a base like sodium hydroxide is:

(CH₃CH₂CH₂CH₂)₂NH + CS₂ + NaOH → (CH₃CH₂CH₂CH₂)₂NCS₂Na + H₂O

The choice of base can influence the purity and properties of the final product. Stronger bases can lead to faster reaction times, but may also promote side reactions if not carefully controlled. The co-reactant, in this case, the cation from the base (e.g., Na⁺), determines the specific salt formed.

One-Pot Synthetic Strategies

One-pot syntheses are highly desirable in chemical manufacturing as they reduce reaction time, minimize waste, and simplify purification processes. Several one-pot strategies for the synthesis of dithiocarbamates have been developed. These methods often involve the in-situ generation of the dithiocarbamate salt followed by its reaction with an electrophile in the same reaction vessel.

A notable one-pot, solvent-free method involves the reaction of an amine, carbon disulfide, and an alkyl halide at room temperature. researchgate.net This approach is highly efficient and atom-economical. For the synthesis of related S-alkyl dithiocarbamates, this method has been shown to work with a variety of primary and secondary amines. researchgate.net While this example leads to an S-alkylated product rather than the ammonium (B1175870) salt, the initial formation of the dithiocarbamate anion in situ is a key feature of the one-pot strategy.

Another one-pot approach involves the reaction of carbonyl compounds, carbon disulfide, and amines in the presence of 4-methylbenzenesulfonohydrazide, leading to the formation of S-alkyl dithiocarbamates. rsc.orgorganic-chemistry.org These strategies highlight the versatility of one-pot reactions in streamlining the synthesis of dithiocarbamate derivatives.

Advanced Synthetic Approaches and Process Optimization

Phase Transfer Catalysis in Dibutyldithiocarbamate Synthesis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). researchgate.net In the context of dithiocarbamate synthesis, PTC can be employed to enhance the reaction between an aqueous solution of a dithiocarbamate salt and an organic-soluble electrophile.

The mechanism of PTC involves a catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, which is soluble in both the aqueous and organic phases. nih.gov The catalyst transports the dithiocarbamate anion from the aqueous phase to the organic phase, where it can then react with the electrophile.

The effectiveness of different phase transfer catalysts in the synthesis of dithiocarbamates has been studied. In a study on the synthesis of S-alkyl dithiocarbamates, various catalysts were evaluated for their ability to promote the reaction. The results indicated that the choice of catalyst significantly impacts the reaction yield.

| Catalyst | Yield (%) |

|---|---|

| Triton-B | 95 |

| TBAHS | 70 |

| TBAC | 75 |

| TBAB | 85 |

| TBAI | 90 |

Data adapted from a study on the synthesis of dithiocarbamates using various phase transfer catalysts. researchgate.net The specific reaction was between n-butylamine, carbon disulfide, and phenylethyl chloride.

As shown in the table, Triton-B (benzyltrimethylammonium hydroxide) was found to be a highly effective catalyst, leading to a 95% yield. researchgate.net Tetrabutylammonium (B224687) iodide (TBAI) and tetrabutylammonium bromide (TBAB) also showed high catalytic activity. researchgate.net This demonstrates the potential of phase transfer catalysis to optimize the synthesis of dithiocarbamate derivatives.

Exploration of Alternative Reaction Conditions and Solvents

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that utilize environmentally benign solvents and reaction conditions. For the synthesis of dithiocarbamates, several alternative approaches have been investigated.

Solvent-Free Synthesis: One of the most environmentally friendly approaches is to conduct reactions in the absence of a solvent. A catalyst-free, one-pot synthesis of dithiocarbamates has been successfully carried out under solvent-free conditions at room temperature. researchgate.net This method is not only "green" but also highly efficient and practical for large-scale production.

Green Solvents: The use of sustainable and less toxic solvents is another key aspect of green chemistry. Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been explored as environmentally friendly reaction media for the synthesis of dithiocarbamates. scispace.com These solvents are often biodegradable, non-toxic, and can be recycled, making them attractive alternatives to conventional volatile organic compounds. A one-pot, three-component condensation of an amine, carbon disulfide, and an electrophile in DES or PEG has been shown to produce dithiocarbamates in high yields and with short reaction times. scispace.com

The exploration of such alternative conditions and solvents not only reduces the environmental impact of the synthesis but can also lead to improved reaction efficiency and selectivity.

Industrial Scale-Up Considerations and Efficiency Enhancements

The industrial synthesis of dithiocarbamates, including this compound, prioritizes efficiency, cost-effectiveness, and adherence to green chemistry principles. researchgate.net Traditional methods often involve organic solvents and high temperatures, but modern approaches focus on minimizing environmental impact and simplifying processes. scispace.com Key advancements in scale-up and efficiency include the adoption of one-pot, multi-component reactions and the use of environmentally benign reaction media. scispace.comorganic-chemistry.org

One-pot syntheses, where reactants are added sequentially in a single reactor without isolating intermediates, represent a significant efficiency enhancement. organic-chemistry.org This approach reduces solvent usage, energy consumption, and waste generation. For dithiocarbamate production, a one-pot reaction can involve combining an amine, carbon disulfide, and an electrophilic reagent under solvent-free conditions or in green solvents. scispace.comorganic-chemistry.org

A notable advancement for industrial-scale production is the use of alternative green reaction media such as Deep Eutectic Solvents (DES) and Polyethylene Glycol (PEG). scispace.comrsc.org These media are often biodegradable, non-toxic, inexpensive, and recyclable. scispace.com For instance, a DES composed of choline (B1196258) chloride and urea (B33335) can facilitate the rapid synthesis of dithiocarbamates at room temperature with high yields. scispace.comresearchgate.net The use of DES and PEG eliminates the need for hazardous organic solvents and often allows for a simpler work-up procedure, which is a considerable advantage in large-scale operations. scispace.com

The feasibility of scaling up these green methodologies has been demonstrated. In a model reaction, scaling from a 1 mmol to a 50 mmol batch size in PEG and DES maintained high yields (80% and 84%, respectively) with only a slight increase in reaction time. scispace.com The ability to recover and reuse these solvent systems for multiple cycles further enhances the economic and environmental viability of the industrial process. scispace.comresearchgate.net

| Solvent | Scale (mmol) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Polyethylene Glycol (PEG) | 1 | 60 | 97 |

| Deep Eutectic Solvent (DES) | 1 | 60 | 95 |

| Polyethylene Glycol (PEG) | 50 | 80 | 80 |

| Deep Eutectic Solvent (DES) | 50 | 80 | 84 |

Mechanistic Studies of Dithiocarbamate Formation

The formation of this compound from dibutylamine and carbon disulfide is a well-established reaction that proceeds through a direct nucleophilic addition mechanism. rsc.orgresearchgate.net Understanding this mechanism is crucial for optimizing reaction conditions and addressing common misconceptions about the process.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of a dibutylamine molecule on the electrophilic carbon atom of carbon disulfide. rsc.orgrsc.org Secondary amines like dibutylamine are sufficiently nucleophilic to react directly with carbon disulfide without the need for prior deprotonation by a strong base. rsc.org This initial attack forms a zwitterionic intermediate (dibutyldithiocarbamic acid).

A common misconception is that this reaction, in the absence of an added base like sodium hydroxide, yields a stable, free dithiocarbamic acid. rsc.org In reality, the zwitterionic intermediate is acidic and readily transfers a proton to a second, unreacted molecule of dibutylamine, which acts as a Brønsted base. rsc.org This rapid, intermolecular proton transfer results in the formation of the final, stable product: the dibutylammonium salt of dibutyldithiocarbamate.

Nucleophilic Attack: (CH₃CH₂CH₂CH₂)₂NH + CS₂ → (CH₃CH₂CH₂CH₂)₂N⁺HCS₂⁻ (Zwitterionic Intermediate)

Proton Transfer: (CH₃CH₂CH₂CH₂)₂N⁺HCS₂⁻ + (CH₃CH₂CH₂CH₂)₂NH → [(CH₃CH₂CH₂CH₂)₂NCS₂]⁻ + [(CH₃CH₂CH₂CH₂)₂NH₂]⁺

Therefore, the reaction of two equivalents of the secondary amine with one equivalent of carbon disulfide directly produces the corresponding ammonium salt of the dithiocarbamate. rsc.org This mechanistic pathway clarifies that the amine plays a dual role as both a nucleophile and a base in the formation of the final product.

Coordination Chemistry of Dibutylammonium Dibutyldithiocarbamate

Ligand Properties and Electronic Structure of the Dibutyldithiocarbamate Anion

The dibutyldithiocarbamate anion is a monoanionic, 1,1-dithiolate ligand. mdpi.com Its coordinating ability stems from the two sulfur donor atoms, which act as a strong chelating agent for metal ions. nih.gov The electronic properties and bonding characteristics of the ligand are best understood through its resonance structures and the principles of Hard-Soft Acid-Base theory. wikipedia.orgwikipedia.org

The electronic structure of the dibutyldithiocarbamate anion is a hybrid of several resonance forms. wikipedia.org A key contributor is the delocalization of the lone pair of electrons from the nitrogen atom across the N-C-S₂ framework. nih.gov This π-donation results in significant double-bond character for the C-N bond and distributes the negative charge onto the two sulfur atoms. wikipedia.orgmdpi.com

The primary resonance structures can be depicted as:

A form with a double bond between carbon and one sulfur atom.

A zwitterionic "thioureide" form where the nitrogen atom bears a positive charge and both sulfur atoms are negatively charged. nih.govwikipedia.org

A form with a double bond between the nitrogen and carbon atoms.

This delocalization has several important consequences for the ligand's character. It leads to a planar NCS₂ core, a short C-N bond distance, and enhanced basicity of the sulfur atoms compared to related dithiocarboxylates. wikipedia.orgwikipedia.org The ability of the ligand to exist in both a "soft" dithiocarbamate (B8719985) form and a "hard" thioureide form allows it to stabilize metals in a wide variety of oxidation states. nih.govnih.gov

| Bond | Typical Character | Consequence of Resonance |

| C-N | Single Bond | Partial Double Bond Character (shorter, stronger) |

| C-S | One Single, One Double Bond | Bonds are of intermediate length and strength |

The Hard-Soft Acid-Base (HSAB) principle is a qualitative concept that helps predict the stability of metal complexes. adichemistry.com It states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.org Hard species are typically small, highly charged, and not easily polarizable, while soft species are larger, have a lower charge, and are more polarizable. wikipedia.org

The dibutyldithiocarbamate anion, with its two sulfur donor atoms, is classified as a soft base. wikipedia.org The sulfur atoms are large and their electron clouds are easily polarized. Consequently, dibutyldithiocarbamate forms particularly stable and strong complexes with metal ions that are soft or borderline acids. adichemistry.comsemanticscholar.org

| Metal Ion Example | HSAB Classification | Interaction with Dibutyldithiocarbamate |

| Cu(II), Ni(II), Pd(II) | Soft/Borderline Acids | Strong, stable complex formation |

| Zn(II), Co(II), Fe(III) | Borderline Acids | Stable complex formation |

| Na+, K+, Mg2+ | Hard Acids | Weak interaction, less stable complexes |

This principle explains why dithiocarbamates are excellent ligands for many transition metals, forming complexes with significant covalent character in the metal-sulfur bonds. adichemistry.comlibretexts.org

Formation and Characterization of Metal Dithiocarbamate Complexes

Metal complexes of dibutyldithiocarbamate are readily synthesized and can be categorized based on the ligands present. The characterization of these complexes relies on various analytical techniques to determine their structure, geometry, and electronic properties.

The synthesis of metal dibutyldithiocarbamate complexes is generally straightforward. wikipedia.org The most common method involves a salt metathesis reaction, where an aqueous or alcoholic solution of a metal salt is treated with a solution of an alkali metal salt of dibutyldithiocarbamate, such as sodium or potassium dibutyldithiocarbamate. wikipedia.orgsysrevpharm.org

Homoleptic complexes , which contain only one type of ligand, are formed when the metal ion is coordinated solely by dibutyldithiocarbamate anions. researchgate.net A typical synthesis is: MClₓ + x NaS₂CN(C₄H₉)₂ → M(S₂CN(C₄H₉)₂)ₓ + x NaCl wikipedia.org

Heteroleptic complexes contain more than one type of ligand. These can be synthesized by reacting a pre-formed homoleptic complex with another ligand (e.g., a phosphine (B1218219) or a bipyridine) or by reacting a metal-ligand precursor with the dithiocarbamate salt. eurjchem.comrsc.orgnih.gov

The dibutyldithiocarbamate ligand is highly versatile in its coordination, though one mode is predominant. researchgate.net

S,S-Chelating (Bidentate): This is the most common coordination mode. nih.gov The two sulfur atoms bind to the same metal center, forming a stable four-membered chelate ring. researchgate.net The small "bite angle" of the S-M-S bond contributes to the high stability of these complexes. nih.govresearchgate.net

Monodentate: Less commonly, the ligand may bind through only one sulfur atom. nih.govresearchgate.net This can occur in complexes where steric hindrance is significant or in certain bridged structures. mdpi.com

Bidentate Bridging: The ligand can also bridge two metal centers, with each sulfur atom coordinating to a different metal. researchgate.net

The geometry of the resulting complex is determined by the coordination number of the metal ion and the nature of the other ligands present. For homoleptic complexes, common geometries include square planar (for metals like Ni(II), Pd(II), Cu(II)) and octahedral (for metals like Co(III), Fe(III)). researchgate.netmdpi.com

| Metal Ion | Typical Coordination Number | Common Geometry |

| Ni(II) | 4 | Square Planar |

| Cu(II) | 4 | Distorted Square Planar |

| Zn(II) | 4 | Tetrahedral |

| Co(III) | 6 | Octahedral |

| Ir(III) | 6 | Distorted Octahedral |

A variety of spectroscopic methods are used to characterize metal dithiocarbamate complexes. Infrared (IR) spectroscopy is useful for confirming coordination, as the ν(C-N) and ν(C-S) stretching frequencies are sensitive to the metal-ligand bond formation. mdpi.com

For complexes with unpaired electrons (paramagnetic centers), Electron Paramagnetic Resonance (EPR) spectroscopy is a uniquely powerful tool for probing the electronic structure. researchgate.net EPR provides detailed information about the environment of the unpaired electron. nih.gov For instance, in a Cu(II) (d⁹) dibutyldithiocarbamate complex, which is paramagnetic, the EPR spectrum can reveal:

The geometry of the complex (e.g., axial or rhombic). researchgate.net

The nature of the metal-ligand bonding through the g-values and hyperfine coupling constants. researchgate.net

The extent of delocalization of the unpaired electron onto the ligand atoms. biointerfaceresearch.com

The analysis of EPR spectra for paramagnetic d⁷ ions like high-spin Co(II) can also provide deep insights into the electronic structure of five- and six-coordinate complexes. ohiolink.edu

Metal Ion Specificity and Selectivity in Chelation

Dibutylammonium dibutyldithiocarbamate, like other dithiocarbamates, is a versatile chelating agent that forms stable complexes with a wide array of transition metals. nih.gov The dithiocarbamate anion, [S₂CN(C₄H₉)₂]⁻, typically acts as a monoanionic, bidentate ligand, coordinating to metal ions through its two sulfur atoms. researchgate.netsysrevpharm.org This chelation results in the formation of a stable four-membered ring, a structural motif that is central to the coordination chemistry of this ligand class. researchgate.net

The dibutyldithiocarbamate ligand forms complexes with nearly all transition metals, stabilizing them in various oxidation states. nih.govwikipedia.org The geometry of the resulting complex is dictated by the coordination number and the electronic configuration of the central metal ion.

Copper (Cu): Copper complexes are among the most studied. Copper(II) typically forms a square planar complex, [Cu(S₂CNBu₂)₂]. These complexes are known to participate in redox chemistry, leading to the formation of Copper(I) and Copper(III) species. researchgate.net Mixed-valence Cu(I)-Cu(II) and Cu(II)-Cu(III) systems have also been synthesized, often resulting in coordination polymers or multinuclear catenanes. nih.govmdpi.commdpi.com For instance, a mixed-valence Cu(I)–Cu(II) 1D coordination polymer, [Cu¹₄Cu¹¹Br₄(Cy₂dtc)₂]n (where Cy₂dtc⁻ is dicyclohexyl dithiocarbamate), has been synthesized, showcasing the ligand's ability to support complex polynuclear structures. dntb.gov.uaresearchgate.net

Zinc (Zn), Cadmium (Cd), and Lead (Pb): These M²⁺ ions typically form tetrahedral or, in some cases, five-coordinate dimeric structures. wikipedia.orgnih.gov For example, the zinc complex, bis(dibutyldithiocarbamato)zinc(II), often exists as a dimer, [Zn(S₂CNBu₂)₂]₂, where the zinc atoms achieve five-coordination through bridging dithiocarbamate ligands.

Iron (Fe): Iron forms stable complexes in +2, +3, and even +4 oxidation states. wikipedia.orgacs.org Tris(dithiocarbamato)iron(III) complexes, [Fe(S₂CNBu₂)₃], typically exhibit a distorted octahedral geometry. These complexes are known for their temperature-dependent magnetic properties, often displaying spin-crossover behavior between high-spin and low-spin states. researchgate.net The redox chemistry of iron-dithiocarbamate systems is complex, with facile interconversion between Fe(II) and Fe(III) states. uni.lunih.gov

Chromium (Cr) and Nickel (Ni): Nickel(II) complexes, [Ni(S₂CNBu₂)₂], are typically square planar and diamagnetic. They can be oxidized to form Ni(III) and Ni(IV) species. wikipedia.org The ability of the dithiocarbamate ligand to stabilize higher oxidation states is a key feature of its coordination chemistry.

Gold (Au): Gold(I) and Gold(III) complexes with dithiocarbamate ligands are known. Gold(I) complexes often adopt a linear geometry with one dithiocarbamate ligand, while Au(III) complexes are typically square planar. sysrevpharm.org

The coordination geometries for these metal complexes are summarized in the table below.

| Metal Ion | Typical Oxidation State(s) | Common Coordination Geometry | Example Complex Formula |

| Copper (Cu) | +1, +2, +3 | Square Planar (Cu²⁺), Tetrahedral (Cu¹⁺) | [Cu(S₂CNBu₂)₂] |

| Zinc (Zn) | +2 | Tetrahedral, 5-Coordinate Dimer | [Zn(S₂CNBu₂)₂]₂ |

| Cadmium (Cd) | +2 | Tetrahedral | [Cd(S₂CNBu₂)₂] |

| Lead (Pb) | +2 | Distorted Tetrahedral/Pyramidal | [Pb(S₂CNBu₂)₂] |

| Iron (Fe) | +2, +3, +4 | Distorted Octahedral (Fe³⁺) | [Fe(S₂CNBu₂)₃] |

| Chromium (Cr) | +3 | Octahedral | [Cr(S₂CNBu₂)₃] |

| Nickel (Ni) | +2, +3, +4 | Square Planar (Ni²⁺) | [Ni(S₂CNBu₂)₂] |

| Gold (Au) | +1, +3 | Linear (Au¹⁺), Square Planar (Au³⁺) | [Au(S₂CNBu₂)₂]⁻ (Au³⁺) |

Nature of the Metal Ion: The stability of the complex is highly dependent on the properties of the central metal ion. Generally, stability follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. The high stability of the Cu²⁺ complex is a notable feature. Factors such as ionic radius, charge, and the metal's classification as a hard or soft acid are critical. Dithiocarbamates, being soft ligands due to the sulfur donor atoms, form particularly stable complexes with soft metal ions like Cu⁺, Ag⁺, Au⁺, Cd²⁺, and Pb²⁺.

Electronic Effects of Ligand Substituents: The alkyl groups on the nitrogen atom influence the electron density on the sulfur atoms. The electron-donating inductive effect of the butyl groups increases the electron density on the nitrogen, which is then delocalized onto the sulfur atoms via the π-system of the N-C=S group. This enhances the basicity and coordinating ability of the sulfur donors, leading to more stable complexes compared to ligands with less electron-donating substituents. Studies on various dialkyldithiocarbamates have shown that for square planar Ni(II) and Pd(II) complexes, the stability increases with the electron-donating ability of the alkyl groups in the order: Methyl < Ethyl < n-Propyl < iso-Propyl. This suggests that the [M(S₂CNBu₂)₂] complex would be quite stable.

Steric Effects: While the electron-donating nature of the butyl groups enhances stability, their steric bulk can have a counteracting effect, particularly for metals that form octahedral complexes like Co(III). For Co(III) complexes of the type [Co(R₂dtc)₃], the stability was found to decrease in the order: Ethyl > iso-Propyl > n-Propyl > Methyl. This indicates that for larger coordination numbers, the steric hindrance between the bulky alkyl groups can destabilize the complex, partially offsetting the favorable electronic effects.

pH of the Medium: The stability of dithiocarbamate complexes is strongly dependent on pH. The dibutyldithiocarbamate ligand itself is derived from a weak acid, dibutyldithiocarbamic acid. In acidic conditions (typically pH < 4), the ligand is protonated and rapidly decomposes, leading to the breakdown of the metal complex. Therefore, these complexes are significantly more stable in neutral to alkaline media. Complexation with a metal ion can, however, significantly slow down this acid-catalyzed degradation.

Redox Chemistry of Metal-Dithiocarbamate Systems

The rich redox chemistry of metal-dithiocarbamate systems is a defining characteristic, with redox events occurring at either the metal center or the ligand itself. nih.gov The dithiocarbamate ligand is considered "non-innocent," meaning it can actively participate in the redox processes of the complex.

The dithiocarbamate ligand can be readily oxidized. The primary oxidation pathway is a one-electron process that converts the dithiocarbamate anion (dtc⁻) into a neutral dithiocarbamate radical (dtc•). This radical is unstable and rapidly dimerizes through sulfur-sulfur bond formation to yield a thiuram disulfide molecule.

2 [R₂NCS₂]⁻ → [R₂NC(S)S-SC(S)NR₂] + 2e⁻

Conversely, reduction of the thiuram disulfide regenerates the dithiocarbamate anion. This reversibility is a key aspect of their chemistry.

The ability of the dibutyldithiocarbamate ligand to stabilize multiple oxidation states for a single metal facilitates the formation of mixed-valence complexes. These compounds contain the same metal in two different oxidation states within the same molecular entity and often exhibit unique electronic and magnetic properties.

Copper Complexes: A number of mixed-valence copper dithiocarbamate complexes have been reported. mdpi.com For example, the reaction of [Cu(S₂CNR₂)₂] with copper(II) halides can lead to the formation of Cu(I)-Cu(II) coordination polymers. mdpi.com In these structures, the dithiocarbamate ligand typically remains bound to the Cu(II) center, while halide ions coordinate to the Cu(I) centers, which are formed via reduction of some of the initial Cu(II). researchgate.netoup.com Furthermore, chemical oxidation of dinuclear copper(II) dithiocarbamate macrocycles has been shown to produce a stable, tetranuclear mixed-valence Cu(II)₂Cu(III)₂ catenane. nih.gov

Iron Complexes: Iron-dithiocarbamate systems are well-known for their complex redox behavior, readily shuttling between Fe(II) and Fe(III) states. uni.lunih.gov While true mixed-valence dimers are more commonly observed with other bridging ligands like carboxylates, the electronic communication in polynuclear iron-dithiocarbamate clusters can be influenced by the presence of different oxidation states. cmu.edu

Manganese Complexes: The reaction of Mn(II) salts with dithiocarbamates in the presence of air often leads to oxidation, forming Mn(III) complexes. Under certain conditions, intermediate species can be formed, and the ultimate decomposition product of some solid-state Mn(II) dithiocarbamate complexes upon prolonged air exposure is the mixed-valence Mn(II)/Mn(III) oxide, hausmannite (Mn₃O₄). bohrium.commdpi.com This highlights the ligand's role in mediating the redox chemistry of manganese.

Applications of Dibutylammonium Dibutyldithiocarbamate in Material Science

Role in Polymer Synthesis and Modification

In the realm of polymer science, dithiocarbamate (B8719985) derivatives are recognized for their ability to influence the kinetics and outcomes of polymerization and cross-linking reactions. Dibutylammonium dibutyldithiocarbamate, as part of this class, plays a crucial role in the processing of rubber and the tailoring of polymer properties.

Application as a Vulcanization Accelerator in Rubber Processing

This compound belongs to the dithiocarbamate class of ultra-fast accelerators used in the vulcanization of natural and synthetic rubbers. Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. gbgummi.com The introduction of accelerators is critical for making this process industrially viable, as sulfur alone vulcanizes rubber at a very slow rate. gbgummi.com

| Accelerator Class | General Curing Characteristics | Typical Application |

|---|---|---|

| Dithiocarbamates | Ultra-fast cure rate; effective at low temperatures. | Primary or secondary accelerator in natural and synthetic rubbers. |

| Thiazoles | Delayed action with a fast cure rate. | Often used with dithiocarbamates for synergistic effects. |

| Guanidines | Slow cure rate; often used as a secondary accelerator. | Used with thiazoles and sulfenamides to activate the cure. |

Involvement in Polymerization Mechanisms

The mechanism of accelerated sulfur vulcanization is complex, involving the formation of an accelerator-sulfur complex. In this process, the dithiocarbamate accelerator reacts with sulfur to form active sulfurating agents. These agents are more reactive than elemental sulfur and efficiently transfer sulfur atoms to the polymer chains, creating cross-links.

Influence on Polymer Properties and Cross-Linking

The use of dithiocarbamate accelerators like this compound has a direct impact on the cross-link density and structure of the polymer network, which in turn dictates the material's final physical and mechanical properties. nih.gov A higher cross-link density generally leads to increased hardness, higher modulus, and improved resistance to solvents and heat, but may reduce elasticity and fatigue resistance. nih.govresearchgate.net

Molecular dynamics simulations and experimental studies have shown that ultimate stress and Young's modulus increase with higher cross-link density, while the ultimate strain tends to decrease. nih.gov The type of cross-links formed (monosulfidic, disulfidic, or polysulfidic) also plays a critical role. Dithiocarbamate accelerators can influence this distribution. Polysulfidic cross-links, for instance, are associated with excellent dynamic properties and tensile strength, while monosulfidic cross-links provide better thermal stability. mdpi.com By carefully selecting the accelerator system, including the use of dithiocarbamates, manufacturers can tailor the cross-link structure to achieve a desired balance of properties for specific applications, from tires to industrial hoses. gbgummi.commdpi.com

| Property | Influence of Increasing Cross-Link Density | Governing Factor |

|---|---|---|

| Tensile Strength & Modulus | Increases | Resistance of the network to deformation. nih.gov |

| Hardness | Increases | Increased rigidity of the polymer network. mdpi.com |

| Elongation at Break | Decreases | Reduced ability of polymer chains to slide past one another. nih.gov |

| Thermal Stability | Generally Improves (especially with monosulfidic links) | Higher bond energy of C-S vs. S-S bonds. mdpi.com |

Precursor for Nanomaterial Synthesis

Beyond its role in polymer chemistry, this compound serves as a valuable precursor in the burgeoning field of nanotechnology. Its molecular structure, which contains both metal-coordinating atoms (sulfur) and volatile organic components, makes it an ideal candidate for the synthesis of high-quality metal sulfide (B99878) nanomaterials.

Single-Source Precursors (SSPs) for Metal Sulfides (e.g., Nanoscale Copper Sulfides)

Dithiocarbamate complexes are widely utilized as single-source precursors (SSPs) for the synthesis of nanodimensional metal sulfides. acs.org An SSP is a molecule that contains all the necessary elements for the final material, in this case, a metal and sulfur, within a single, well-defined compound. This approach offers significant advantages, including precise stoichiometric control and the ability to form high-purity nanocrystals with a limited size distribution. acs.orgnih.gov

The thermal decomposition of a dithiocarbamate complex in a high-boiling point solvent leads to the formation of metal sulfide nanoparticles. nih.gov Copper dithiocarbamates, for example, have been extensively used as SSPs to create nanoscale copper sulfides (CuS). dntb.gov.ua The organic ligands decompose into volatile byproducts, leaving behind the desired inorganic nanomaterial. This method provides a chemically engineered route to nanoscale materials that is both efficient and controllable. acs.org

Control over Phase, Particle Size, and Morphology of Nanomaterials

A key advantage of using dithiocarbamate SSPs is the ability to exert fine control over the characteristics of the resulting nanomaterials by manipulating the reaction conditions. acs.org Factors such as the decomposition temperature, precursor concentration, reaction time, and the type of solvent or capping agent used can significantly influence the final product. nih.govrsc.org

By varying these parameters, researchers can dictate the crystallographic phase, average particle size, and morphology (e.g., spheres, rods, pods) of the metal sulfide nanoparticles. nih.govresearchgate.net For instance, decomposing di-isobutyl-dithiocarbamate complexes at different temperatures has been shown to yield different phases of iron-nickel sulfide nanoparticles. rsc.org Similarly, the choice of capping agent, such as hexadecylamine (B48584) (HDA) or tri-n-octylphosphine oxide (TOPO), can lead to different nanoparticle shapes, from elongated rods to spherical particles. researchgate.net This level of control is crucial for tuning the physical and chemical properties of the nanomaterials, making them suitable for a wide range of applications in areas like catalysis, electronics, and biomedical imaging. acs.orgnih.gov

Development of Materials with Tunable Physical Properties

The ability to fine-tune the physical properties of a material is a cornerstone of modern material science. This compound serves as a key agent in this endeavor, primarily through its function as a vulcanization accelerator in elastomeric materials. The process of vulcanization, which involves the formation of cross-links between polymer chains, is fundamental to imparting desirable mechanical properties to rubbers, such as elasticity, strength, and durability.

Dithiocarbamates, as a class of accelerators, are known for their ultra-fast curing capabilities. They can significantly reduce the time and temperature required for vulcanization. This acceleration of the curing process allows for precise control over the cross-link density of the polymer network. The cross-link density is a critical parameter that directly influences the material's physical properties. A higher cross-link density generally leads to a harder, more rigid material with a higher modulus, while a lower density results in a softer, more flexible material.

The use of this compound, often in conjunction with other accelerators and activators like zinc oxide and stearic acid, allows for the tailoring of these properties to meet the demands of specific applications. By carefully controlling the concentration of the accelerator and the curing conditions, manufacturers can produce a wide range of rubber products with customized physical characteristics.

Table 1: Effect of Accelerator Concentration on Vulcanization and Mechanical Properties of a Natural Rubber Compound

| Property | Low Accelerator Concentration | High Accelerator Concentration |

| Scorch Time (ts2) | Longer | Shorter |

| Optimum Cure Time (t90) | Longer | Shorter |

| Cross-link Density | Lower | Higher |

| Tensile Strength | Moderate | High |

| Modulus at 300% Elongation | Lower | Higher |

| Hardness (Shore A) | Lower | Higher |

This table provides a generalized representation of the trends observed when varying the concentration of a dithiocarbamate accelerator. Actual values will depend on the specific formulation and processing conditions.

Research has shown that the type and amount of dithiocarbamate accelerator can have a synergistic effect when used with other accelerators, further expanding the possibilities for property tuning. This allows for the development of materials with an optimal balance of properties, such as high tensile strength and good resistance to thermo-oxidative aging.

Functional Materials Development

Beyond the ability to tune the fundamental physical properties of materials, this compound is also instrumental in the development of functional materials designed for specific, advanced applications.

Composite Materials:

This compound has found significant application in the creation of advanced composite materials, particularly in silica-filled rubber compounds. In these composites, it acts not only as a vulcanization accelerator but can also influence the interaction between the filler (silica) and the polymer matrix (rubber).

The performance of a composite material is heavily dependent on the dispersion of the filler within the matrix and the strength of the interfacial adhesion between the two components. The presence of dithiocarbamate-based accelerators can affect the surface chemistry of the silica (B1680970) filler, potentially improving its compatibility with the rubber matrix. This can lead to a more uniform dispersion of the filler particles and stronger filler-polymer interactions.

A well-dispersed filler with strong interfacial bonding results in a composite material with enhanced mechanical properties, including higher tensile strength, improved tear resistance, and better abrasion resistance. The ability to modify these interfacial interactions through the use of additives like this compound is a key area of research in the development of high-performance rubber composites for applications such as tires, seals, and vibration dampeners.

Table 2: Influence of this compound on a Silica-Filled Styrene-Butadiene Rubber (SBR) Composite

| Property | SBR Composite without Accelerator | SBR Composite with this compound |

| Optimal Vulcanization Time | Long | Significantly Reduced |

| Cross-link Density | Low | Increased |

| Tensile Strength | Moderate | Higher |

| Filler Dispersion | Moderate | Potentially Improved |

Coatings:

While the primary application of this compound is in the rubber industry, its chemical functionalities suggest potential uses in the field of coatings. As a curing agent, it could be incorporated into various resin systems to accelerate the cross-linking process, leading to the formation of durable and protective films.

In the context of functional coatings, dithiocarbamates can be used to impart specific properties to a surface. For instance, their ability to form complexes with metal ions could be exploited in the development of anticorrosive coatings. By reacting with the metal surface, they can form a protective layer that inhibits corrosion.

Furthermore, the sulfur-containing nature of dithiocarbamates can be utilized in the creation of coatings with unique optical or electronic properties. Research into the surface functionalization of materials using dithiocarbamate derivatives is an active area, with potential applications in sensors, electronic devices, and biomedical coatings.

The integration of this compound into advanced material systems allows for the creation of materials with highly specific and often "smart" functionalities. The principles of tunable cross-linking and surface modification can be extended to develop materials that respond to external stimuli or perform specific tasks.

For example, by precisely controlling the cross-link density and the type of cross-links (e.g., monosulfidic, disulfidic, polysulfidic) in an elastomer network, it is possible to create materials with tailored dynamic mechanical properties. This is crucial for applications such as vibration isolation and shock absorption, where the material's response to dynamic loading is critical. The choice of vulcanization system, in which this compound plays a key role, dictates the final dynamic behavior of the material.

The ability of dithiocarbamates to act as ligands for metal nanoparticles also opens up avenues for the creation of advanced nanocomposites. By functionalizing the surface of nanoparticles with dithiocarbamate ligands, it is possible to improve their dispersion in a polymer matrix and to create materials with novel combinations of properties, such as enhanced thermal conductivity, electrical conductivity, or magnetic properties.

Dibutylammonium Dibutyldithiocarbamate in Advanced Analytical and Separation Technologies

Supercritical Fluid Extraction (SFE) as a Chelating Agent

Dibutylammonium dibutyldithiocarbamate functions as a potent chelating agent in supercritical fluid extraction, enabling the selective removal and recovery of metal ions. In this process, metal ions are converted into neutral metal chelates through complexation with DBDC, rendering them soluble in the non-polar supercritical CO₂. The efficiency of this process is influenced by several factors, including the stability and solubility of the DBDC ligand and the resulting metal chelate in the supercritical fluid.

The application of SFE with dithiocarbamate (B8719985) chelating agents has shown promise for the remediation of environmental matrices such as soil and fly ash contaminated with heavy metals. While specific studies focusing solely on this compound for soil and fly ash are limited, research on similar dithiocarbamates provides valuable insights into the potential efficacy of this approach. For instance, SFE has been successfully applied for the removal of heavy metals from solid matrices like fly ash and soil samples. The process generally involves the conversion of metal oxides to metal cations, followed by complexation with the chelating agent.

Research on the extraction of divalent metals such as Zn²⁺, Cu²⁺, Pb²⁺, and Cd²⁺ from sand and fly ash has demonstrated the feasibility of using SFE with organic ligands. In studies with spiked sand samples, the humidity of the material and the use of methanol (B129727) as a co-solvent were found to have strong effects on metal extraction efficiency. For example, an extraction efficiency of 99% was obtained for Cd and Cu from spiked sand using a dithiocarbamate chelating agent with methanol-modified CO₂. While these results are promising, the extraction from real-world matrices like fly ash can be more complex due to the intricate binding of metals within the material's structure. Further research is needed to optimize the SFE process using this compound for the effective and efficient remediation of contaminated soils and detoxification of fly ash.

This compound, in conjunction with SFE, has been utilized for the recovery and separation of various metal species from a range of samples. The selectivity of the dithiocarbamate ligand for different metal ions allows for their differential extraction and subsequent separation. Studies have demonstrated the effective extraction of metal ions from both sand matrices and water samples using supercritical CO₂ containing dithiocarbamate chelating agents. pnnl.gov

For instance, research involving the use of various dithiocarbamates for the SFE of Cd²⁺, Pb²⁺, and Hg²⁺ from spiked sand and filter paper samples has yielded high recovery rates. nih.gov With diethylammonium (B1227033) diethyldithiocarbamate (B1195824), recoveries ranged from 83-97%, and with sodium diethyldithiocarbamate, they ranged from 87-97%. nih.gov These results highlight the potential of dithiocarbamate-based SFE for the effective recovery of heavy metals. The separation of different metal species can be achieved by carefully controlling the extraction parameters, such as pressure, temperature, and the choice of co-solvent, which influence the solubility and stability of the individual metal-DBDC complexes.

The following table summarizes the recovery of selected metal ions from spiked sand samples using dithiocarbamate chelating agents in SFE.

| Metal Ion | Chelating Agent | Recovery (%) |

| Cd²⁺ | Diethylammonium diethyldithiocarbamate | 83-97 |

| Pb²⁺ | Diethylammonium diethyldithiocarbamate | 83-97 |

| Hg²⁺ | Diethylammonium diethyldithiocarbamate | 83-97 |

| Cd²⁺ | Sodium diethyldithiocarbamate | 87-97 |

| Pb²⁺ | Sodium diethyldithiocarbamate | 87-97 |

| Hg²⁺ | Sodium diethyldithiocarbamate | 87-97 |

| Cd²⁺ | Lithium bis(trifluoroethyl)dithiocarbamate | 95 |

| Pb²⁺ | Lithium bis(trifluoroethyl)dithiocarbamate | 95 |

| Hg²⁺ | Lithium bis(trifluoroethyl)dithiocarbamate | 95 |

| Data sourced from studies on dithiocarbamate chelating agents in SFE. nih.gov |

Understanding the distribution of metal complexes within the SFE system is crucial for accurate quantification and process optimization. Mass balance studies track the amount of metal complexes in the extraction cell, collection vial, and the tubing of the SFE system. A study using this compound (DBDC) and sodium diethyldithiocarbamate (NaDDC) to form complexes with Cd, Cu, Pb, and Zn in a CO₂/5% methanol supercritical fluid provided insights into this distribution. jsac.or.jpnih.gov

The research involved obtaining the mass balance of the metal complexes before and after extraction. Any metals remaining in different parts of the system were flushed out using an organic solvent and nitric acid for analysis. jsac.or.jpnih.gov The findings suggest a strong correlation between the stability constant (β) of the metal-ligand complex and the SFE process. jsac.or.jpnih.gov Furthermore, it was noted that trace elements from the stainless-steel extraction cell, such as Fe, Cr, and Ni, could potentially interfere with the mass balance of the metal complexes due to exchange mechanisms between the cell and the sample. jsac.or.jpnih.gov

The distribution of metal-DBDC complexes in an SFE system is detailed in the table below.

| Metal | Initial Amount in Cell (µg) | Amount in Collection Vial (µg) | Amount Remaining in Cell (µg) | Amount in Tubing (µg) | Total Recovered (µg) | Recovery (%) |

| Cd | 100 | 85 | 10 | 3 | 98 | 98 |

| Cu | 100 | 90 | 5 | 2 | 97 | 97 |

| Pb | 100 | 88 | 8 | 4 | 100 | 100 |

| Zn | 100 | 82 | 12 | 5 | 99 | 99 |

| Hypothetical data based on findings from mass balance studies of metal-dithiocarbamate complexes in SFE systems. jsac.or.jpnih.gov |

Optimization of Supercritical Fluid Extraction Parameters

The efficiency of metal extraction using this compound in SFE is highly dependent on the operational parameters. Optimizing these parameters is key to achieving high extraction yields and selectivity.

Pressure and temperature are critical parameters in SFE as they directly influence the density, viscosity, and solvating power of the supercritical fluid. For the extraction of metal chelates, an increase in pressure at a constant temperature generally leads to an increase in the density of the supercritical fluid, which in turn enhances the solubility of the metal-DBDC complex and improves extraction efficiency.

Conversely, the effect of temperature is more complex. At a constant pressure, increasing the temperature decreases the density of the supercritical fluid, which can reduce its solvating power. However, higher temperatures can also increase the vapor pressure of the metal chelate, potentially improving its solubility and extraction rate. Therefore, a trade-off exists between these opposing effects, and the optimal temperature will depend on the specific metal-DBDC complex and the matrix being extracted. Studies on the SFE of metal ions have shown that the extraction efficiencies are dependent on factors including temperature and pressure.

The polarity of supercritical CO₂ is often a limiting factor in the extraction of more polar compounds, including some metal-chelate complexes. To overcome this, a small amount of a polar co-solvent or modifier is often added to the supercritical fluid.

Methanol as a Co-solvent: Methanol is a commonly used co-solvent in the SFE of metal ions with dithiocarbamate chelating agents. scirp.org The addition of methanol increases the polarity of the supercritical CO₂, enhancing its ability to dissolve the metal-DBDC complexes. scirp.org Research has shown that supercritical CO₂ modified with 5% methanol consistently yields higher analyte recoveries compared to using supercritical CO₂ alone. nih.gov For instance, in the extraction of Cd²⁺, Pb²⁺, and Hg²⁺ ions using various dithiocarbamates, the use of 5% methanol in CO₂ was crucial for achieving high recovery rates. nih.gov The presence of methanol can also help to overcome strong analyte-matrix interactions, facilitating the release of the metal complexes from the sample.

Thiuram Disulfides as Modifiers: Thiuram disulfides are the oxidized form of dithiocarbamates. While the primary role in SFE is typically attributed to the dithiocarbamate chelating agent, the potential for in-situ oxidation of dithiocarbamates to thiuram disulfides, particularly in the presence of certain metal ions like iron(III), exists. The role of thiuram disulfides as active modifiers in the SFE of metals with dithiocarbamates is not extensively documented. However, it is conceivable that their presence could influence the extraction process, potentially by altering the polarity of the supercritical fluid or participating in the complexation mechanism. Further research is needed to elucidate the specific role and impact of thiuram disulfides as modifiers in SFE systems utilizing dithiocarbamate chelating agents.

Dynamic Cycle Time and Flow Rate Effects on Remediation

The efficiency of remediation processes for heavy metal-contaminated aqueous streams utilizing this compound is significantly influenced by dynamic operational parameters, including cycle time and flow rate. These parameters are critical in optimizing the mass transfer of metal ions from the aqueous phase to the organic phase containing the dithiocarbamate chelating agent.

Dynamic Cycle Time:

The dynamic cycle time in a liquid-liquid extraction system refers to the duration of contact between the metal-bearing aqueous phase and the organic phase containing this compound. The optimal cycle time is a crucial factor in achieving maximum extraction efficiency. Initially, the rate of metal extraction is high due to the large concentration gradient between the two phases. As the extraction proceeds, this gradient diminishes, and the rate of extraction slows, eventually reaching a state of equilibrium.

Research on dithiocarbamate-based extraction systems for heavy metals has shown that the contact time required to reach equilibrium can vary. For instance, in studies involving the removal of heavy metal ions using dithiocarbamate ligands, the removal was observed to be very rapid, often taking less than a minute to reach maximum efficiency under optimal pH conditions. tandfonline.com However, the complete cycle time in an industrial or large-scale remediation process would also need to account for the time required for phase separation, which is influenced by the physical properties of the solvents and the mixing intensity.

The effect of cycle time on remediation efficiency can be summarized in the following table:

| Cycle Time | Extraction Efficiency | Remarks |

| Short | Sub-optimal | Insufficient time for the metal-dithiocarbamate complex to form and transfer to the organic phase. |

| Optimal | Maximum | Equilibrium is reached, maximizing the removal of the target metal ion. |

| Long | No significant increase | Beyond the optimal time, there is no further increase in extraction, leading to decreased process throughput. |

Flow Rate Effects:

In continuous remediation systems, the flow rates of both the aqueous and organic phases are critical parameters. The flow rate affects the residence time of the liquids in the contactor and the degree of turbulence, both of which influence mass transfer.

A study on the flow injection-FTIR determination of dithiocarbamate pesticides, while not a remediation study, provides insights into the impact of flow rate on the analytical signal, which is dependent on the extraction process. The carrier flow rate was identified as a critical parameter influencing sensitivity and reproducibility. This principle can be extrapolated to remediation systems where a balance must be struck between maximizing throughput (higher flow rates) and ensuring sufficient contact time for efficient metal chelation and extraction (lower flow rates).

The relationship between flow rate and remediation efficiency is presented in the table below:

| Flow Rate | Residence Time | Turbulence | Extraction Efficiency |

| Low | High | Low | Potentially high, but with low throughput. Mass transfer may be limited by low interfacial area. |

| Optimal | Moderate | Moderate | Maximum efficiency is achieved by balancing sufficient residence time with good mass transfer. |

| High | Low | High | Decreased efficiency due to insufficient time for metal-dithiocarbamate complex formation and phase transfer. |

In designing a remediation process with this compound, it is therefore essential to empirically determine the optimal cycle time and flow rates for the specific conditions of the waste stream, such as metal concentration, pH, and temperature, to ensure both high efficiency and economic viability.

Novel Separation Methodologies

The unique properties of this compound as a chelating agent are being leveraged in the development of novel separation methodologies that are both highly efficient and environmentally conscious. These new approaches aim to overcome the limitations of traditional solvent extraction techniques.

Integration with Chromatographic Techniques (e.g., SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a promising "green" analytical and separation technique. elsevierpure.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier. elsevierpure.com The integration of this compound with SFC offers a powerful tool for the separation and analysis of metal ions.

This compound forms stable, neutral metal chelates that are soluble in organic solvents and, importantly, can be soluble in supercritical carbon dioxide. This solubility is a key factor for their successful separation by SFC. nih.govresearchgate.net The technique combines the advantages of both gas chromatography (high diffusion coefficients) and liquid chromatography (solubility properties), making it suitable for the analysis of thermally labile metal chelates. nih.gov

The general process for the integration of this compound with SFC would involve:

Chelation: The aqueous sample containing metal ions is treated with this compound to form the metal-dithiocarbamate complexes.

Extraction: The formed chelates are extracted into a small volume of an organic solvent or directly into the supercritical fluid.

SFC Separation: The extract is then injected into the SFC system, where the different metal chelates are separated based on their interaction with the stationary phase and their solubility in the supercritical fluid mobile phase.

The conditions for SFC separation of metal chelates, including those formed with dithiocarbamates, are influenced by several factors as detailed in the table below:

| Parameter | Effect on Separation |

| Pressure | Affects the density and solvating power of the supercritical fluid. Higher pressure generally leads to shorter retention times. |

| Temperature | Influences the vapor pressure of the analytes and the density of the supercritical fluid. |

| Mobile Phase Composition | The type and concentration of the organic modifier can be adjusted to fine-tune the selectivity and retention of the metal chelates. |

| Stationary Phase | The choice of the chromatographic column is crucial for achieving the desired separation of different metal-dithiocarbamate complexes. |

The hyphenation of SFC with sensitive detection methods, such as mass spectrometry (SFC-MS), would provide a highly selective and sensitive method for the determination of various metal ions. elsevierpure.com

Development of Environmentally Benign Extraction Processes

There is a significant drive towards developing "green" extraction processes that minimize the use of hazardous solvents and reduce waste generation. icmerd.com this compound can be a key component in such environmentally friendly separation methodologies.

Recent research has focused on the synthesis of dithiocarbamates under solvent-free conditions or in green reaction media like deep eutectic solvents and polyethylene (B3416737) glycol. researchgate.netscispace.comrsc.org These approaches align with the principles of green chemistry by reducing or eliminating the use of volatile organic compounds. organic-chemistry.org

The development of environmentally benign extraction processes involving this compound can be pursued through several avenues:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives for the extraction of metal-dithiocarbamate complexes. This could include supercritical fluids like CO2, ionic liquids, or bio-based solvents. icmerd.com

Solvent-Free Extraction: Developing methods where the chelation and extraction occur in a solventless system, potentially by immobilizing the this compound on a solid support.

In-situ Formation and Extraction: Combining the synthesis of the dithiocarbamate and its use in extraction in a one-pot process, which can reduce waste and improve process efficiency. researchgate.netorganic-chemistry.org

The principles of these environmentally benign approaches are summarized below:

| Approach | Principle | Environmental Benefit |

| Green Solvents | Utilization of non-toxic, biodegradable, or recyclable solvents. | Reduced pollution and health hazards. |

| Solvent-Free Systems | Elimination of organic solvents from the extraction process. | Minimal waste generation and reduced environmental impact. |

| One-Pot Synthesis and Extraction | Streamlining the process to reduce steps and reagent usage. | Increased efficiency and reduced waste. |

| Reagent Recycling | Recovery and reuse of the chelating agent. | Conservation of resources and reduced chemical consumption. |

By focusing on these green chemistry principles, new separation methodologies incorporating this compound can be developed that are not only effective but also sustainable.

Mechanistic Chemical Reactions and Reactivity Studies

General Reaction Pathways

The dibutyldithiocarbamate anion exhibits reactivity at its sulfur atoms, making it susceptible to a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions (e.g., Formation of Sulfoxides or Sulfones)

The oxidation of dithiocarbamates most commonly leads to the formation of thiuram disulfides through the coupling of two dithiocarbamate (B8719985) molecules. This reaction involves a one-electron oxidation of each dithiocarbamate anion, followed by the formation of a sulfur-sulfur bond. bohrium.com

General Reaction for Thiuram Disulfide Formation: 2 R₂NCS₂⁻ → [R₂NC(S)S]₂ + 2e⁻

While the formation of sulfoxides and sulfones is a common oxidation pathway for sulfides, the direct oxidation of the sulfur atoms within the dibutyldithiocarbamate moiety to form sulfoxides (R₂NC(S)S(=O)R') or sulfones (R₂NC(S)S(=O)₂R') is not a well-documented primary reaction pathway under typical oxidizing conditions. The electron-rich nature of the dithiocarbamate group favors oxidation at the sulfur atoms leading to dimerization into thiuram disulfide. Further oxidation of the thiuram disulfide can occur but often leads to decomposition products rather than stable sulfoxides or sulfones of the original dithiocarbamate structure.

The oxidation of sulfides to sulfoxides and sulfones typically proceeds with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.orggoogle.comwikipedia.org However, the application of these reagents to dithiocarbamates preferentially results in the formation of the thiuram disulfide.

Reduction Reactions (e.g., Conversion to Corresponding Amines)

Information regarding the direct reduction of dibutyldithiocarbamate to its corresponding amine, dibutylamine (B89481), is not extensively reported in the scientific literature. Dithiocarbamates are generally stable compounds, and their reduction would require cleavage of the carbon-sulfur and carbon-nitrogen bonds. While strong reducing agents can cleave various functional groups, the specific conditions and mechanisms for the reduction of dithiocarbamates back to the parent amine and a reduced carbon-sulfur species are not well-established. The synthesis of dithiocarbamates from amines and carbon disulfide is a common reaction, but the reverse reaction via reduction is not a standard synthetic route. chemdad.comwikipedia.org

Nucleophilic Substitution Reactions

The dibutyldithiocarbamate anion is an effective nucleophile due to the presence of lone pairs of electrons on the sulfur atoms. masterorganicchemistry.com This nucleophilicity allows it to participate in substitution reactions, particularly S-alkylation, with various electrophiles such as alkyl halides. libretexts.orgfrontiersin.org

In these reactions, one of the sulfur atoms of the dibutyldithiocarbamate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond. This results in the formation of a dithiocarbamate ester.

General Reaction for S-Alkylation: (C₄H₉)₂NCS₂⁻ + R-X → (C₄H₉)₂NC(S)SR + X⁻ (where R-X is an alkyl halide)

An example of this reactivity is the synthesis of phenacyl-dibutyldithiocarbamate, where the dibutyldithiocarbamate anion reacts with phenacyl bromide. asianpubs.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Dibutyldithiocarbamate anion | Alkyl Halide (e.g., Phenacyl bromide) | Dithiocarbamate ester (e.g., Phenacyl-dibutyldithiocarbamate) | Nucleophilic Substitution (S-alkylation) |

Interaction with Biological Targets (Mechanistic Focus)

Dibutylammonium dibutyldithiocarbamate can interact with biological systems through various mechanisms, primarily involving the chelating and covalent-binding properties of the dibutyldithiocarbamate anion.

Chelation of Metalloenzymes and Metal-Dependent Processes

Dithiocarbamates are potent chelating agents for a variety of metal ions due to the presence of two sulfur donor atoms. nih.govresearchgate.netnih.govmdpi.com This property allows them to interact with and inhibit metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. The dibutyldithiocarbamate anion can form stable complexes with the metal ions in the active sites of these enzymes, thereby disrupting their function.

A significant class of metalloenzymes targeted by dithiocarbamates are zinc-containing enzymes, such as carbonic anhydrases. nih.gov The dithiocarbamate ligand can coordinate to the zinc ion in the enzyme's active site, preventing the binding of the natural substrate and inhibiting the enzyme's catalytic activity. The binding can be monodentate (through one sulfur atom) or bidentate (through both sulfur atoms), forming a stable chelate ring. nih.gov

The general mechanism involves the displacement of water or other weakly bound ligands from the metal's coordination sphere by the dithiocarbamate.

Inhibition of a Zinc Metalloenzyme: Enzyme-Zn²⁺ + (C₄H₉)₂NCS₂⁻ ⇌ Enzyme-Zn²⁺-[(S)₂CN(C₄H₉)₂]

| Metalloenzyme Class | Metal Ion | General Effect of Dithiocarbamate Binding |

| Carbonic Anhydrases | Zn²⁺ | Inhibition of catalytic activity |

| Matrix Metalloproteinases | Zn²⁺ | Inhibition of protein degradation |

| Amine Oxidases | Cu²⁺ | Removal of the metal cofactor and inactivation |

Studies on various dithiocarbamates have shown potent inhibition of different isoforms of human carbonic anhydrase (hCA). nih.gov For instance, many dithiocarbamate derivatives exhibit inhibitory constants (Kᵢ) in the nanomolar range against hCA II and hCA IX. nih.gov

Covalent Bond Formation with Thiol Groups in Proteins

The interaction of dithiocarbamates with thiol groups in proteins, such as those on cysteine residues, is a complex process. Direct covalent bond formation between the dibutyldithiocarbamate anion and a protein thiol is not the primary reported mechanism. Instead, the interaction often involves the oxidized form of the dithiocarbamate, thiuram disulfide.

Thiuram disulfides can undergo a thiol-disulfide exchange reaction with the thiol group of a cysteine residue. researchgate.netnih.govlibretexts.orglibretexts.org In this reaction, the thiolate anion from the cysteine residue acts as a nucleophile, attacking the disulfide bond of the thiuram disulfide. This results in the formation of a mixed disulfide between the protein and the dithiocarbamate, and the release of a dithiocarbamate anion. youtube.com

Mechanism of Thiol-Disulfide Exchange:

Protein-SH ⇌ Protein-S⁻ + H⁺

Protein-S⁻ + [R₂NC(S)S]₂ → Protein-S-S-C(S)NR₂ + R₂NCS₂⁻

This covalent modification of the protein can alter its structure and function.

Another potential mechanism involves the decomposition of dithiocarbamates to carbon disulfide (CS₂). CS₂ can then react with nucleophilic groups on proteins, such as the ε-amino group of lysine, to form a dithiocarbamate adduct on the protein itself. This protein-bound dithiocarbamate can then undergo further reactions, including oxidative coupling to form cross-links with other protein residues, including thiols. nih.govresearchgate.net

The thiol group of cysteine is a potent nucleophile and can react with various electrophiles. nih.govnih.govnih.govmdpi.comresearchgate.net While the dibutyldithiocarbamate anion itself is a nucleophile, its oxidized disulfide form acts as an electrophile in reactions with protein thiols.

Biochemical Pathways and Enzyme Inhibition Studies

This compound, as a member of the dithiocarbamate class of compounds, is recognized for its significant interactions with various biochemical pathways, primarily through the inhibition of specific enzymes. The inhibitory activity of dithiocarbamates is often attributed to their ability to chelate metal ions, particularly zinc, which are essential cofactors for many enzymes. This section delves into the detailed research findings concerning the enzyme inhibition properties of dibutyldithiocarbamate and related structures.

The primary mechanism by which dithiocarbamates exert their inhibitory effects on metalloenzymes is through the coordination of the dithiocarbamate group to the metal ion in the enzyme's active site. nih.gov This interaction can displace water molecules or other crucial ligands, thereby inactivating the enzyme.

One of the most well-studied targets of dithiocarbamates are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Extensive research has been conducted on the inhibition of four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) by a range of dithiocarbamates. nih.gov While direct kinetic data for this compound is not available in the cited literature, studies on closely related compounds, such as the sodium salt of di-n-butyl dithiocarbamate, provide valuable insights into its potential inhibitory activity.

The inhibition constants (Kᵢ) for various dithiocarbamates against these four hCA isoforms have been determined, demonstrating potent, low nanomolar inhibition in many cases. nih.gov The data reveals that the structure of the alkyl groups attached to the nitrogen atom of the dithiocarbamate moiety significantly influences the inhibitory potency against different CA isoforms. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Dithiocarbamates

| Compound | R¹ | R² | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|---|---|---|---|

| 13a | Me | Me | 790 | 55.5 | 69.8 | 31.7 |

| 14a | Et | Et | 699 | 70.4 | 50.9 | 50.3 |

| 18a | n-Bu | n-Bu | 1838 | 50.3 | 50.9 | 5.8 |

| AAZ | - | - | 250 | 12 | 25 | 5.7 |

Data sourced from Carta et al. (2012). nih.gov

The X-ray crystal structure of a human carbonic anhydrase II (hCA II) adduct with morpholine (B109124) dithiocarbamate has elucidated the binding mechanism. nih.gov It reveals that the dithiocarbamate coordinates to the zinc ion in the active site through one of its sulfur atoms. nih.gov This binding mode is believed to be representative of how other dithiocarbamates, including dibutyldithiocarbamate, interact with and inhibit carbonic anhydrases. nih.gov

Beyond carbonic anhydrases, other enzymes have also been identified as targets for dithiocarbamates. For instance, diethyldithiocarbamate (B1195824), a closely related compound, has been shown to inhibit the catalytic activity of xanthine (B1682287) oxidase. nih.gov Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org Its inhibition is a therapeutic strategy for conditions like gout. wikipedia.org The mechanism of xanthine oxidase inhibition by dithiocarbamates likely involves interaction with the molybdenum cofactor at the enzyme's active site.

Furthermore, dithiocarbamates are known inhibitors of superoxide (B77818) dismutase (SOD), particularly the copper-zinc isoform (Cu,Zn-SOD). This enzyme is a critical component of the cellular antioxidant defense system, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. The inhibitory action of dithiocarbamates on Cu,Zn-SOD is attributed to their ability to chelate the copper ion essential for the enzyme's catalytic activity.

Theoretical and Computational Chemistry of Dibutylammonium Dibutyldithiocarbamate

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govscirp.org For Dibutylammonium Dibutyldithiocarbamate, these calculations would model the molecule in the gas phase or with implicit solvent models to predict its behavior at the electronic level. youtube.com

Electronic Structure Analysis and Molecular Orbitals

An analysis of the electronic structure would reveal the distribution of electrons within the molecule. Key aspects of this analysis include:

Molecular Geometry Optimization: The first step involves finding the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by minimizing the molecule's energy. Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used for such optimizations. researchgate.netnih.gov

Electron Density and Charge Distribution: Calculations would determine how electron density is distributed across the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The dithiocarbamate (B8719985) group (>N-CS₂⁻) is expected to be the center of negative charge, particularly on the sulfur atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. youtube.comwikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. For the dibutyldithiocarbamate anion, the HOMO is anticipated to be localized primarily on the sulfur atoms of the CS₂⁻ group, indicating these are the primary sites for electrophilic attack and metal coordination. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. wikipedia.org

Table 7.1: Illustrative Frontier Molecular Orbital Data for a Dithiocarbamate Anion (Note: This is hypothetical data for illustrative purposes, as specific values for dibutyldithiocarbamate are not available in the literature.)

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO | -1.25 | C-N, S-C antibonding orbitals |

| HOMO | -5.80 | Non-bonding p-orbitals of Sulfur atoms |

| HOMO-LUMO Gap | 4.55 | - |

Prediction of Reactivity and Stability Profiles

Based on the electronic structure calculations, several descriptors can be derived to predict the compound's reactivity and stability: scirp.org

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. researchgate.net Hardness is a measure of resistance to change in electron distribution; a large HOMO-LUMO gap corresponds to a hard, less reactive molecule.